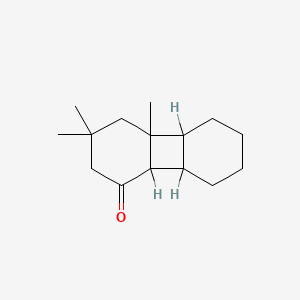
1(2H)-Biphenylenone, decahydro-3,3,4a-trimethyl-
Cat. No. B8697971
M. Wt: 220.35 g/mol
InChI Key: YFMCAPRFUZKMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04051076
Procedure details


To a photoreactor fitted with a quartz immersion well and nitrogen bubbler was added, under nitrogen, 30.0 g. (0.217 mol.) of isophorone and 145 ml. of freshly distilled cyclohexene. Enough dichloromethane was added to fill the 825 ml. internal volume of the photoreactor. After the solution was bubbled with nitrogen for 1 hour, it was irradiated through a Corning 9700 glass filter for 71/4 hours with an Hanovia 450 watt medium pressure mercury arc. At the end of this period, the solution was concentrated in vacuo to yield an oil which was distilled through a short Vigreux-column. The product, which is a mixture of two major isomers in approximately a 3:1 ratio had b.p. 93°-106° C./0.2 mm.Hg. Yield 39.2 g. (0.178 mol., 82% yield). The two major isomers could be separated by distillation on a spinning band column. Isomer A: b.p. 85° C./0.1 mm.Hg. m.p. 76.6°-77.4° C., IR: 1690 cm-1 ; NMR: (deuterochloroform) 1.20δ (S-3H); 1.07δ (S-3H); 0.90δ (S-3H); 1.32δ-2.70δ (complex multiplets-15H). Isomer B: b.p. 95° C./0.1 mm.Hg. IR: 1690 cm-1, NMR: (deuterochloroform); 1.08δ, 1.05δ (2 singlets-6H); 0.90δ (S-3H) 1.18δ-2.82δ (multiplets-15H).
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Yield
82%
Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.[CH:11]1[CH2:16][CH2:15]C[CH2:13][CH:12]=1.Cl[CH2:18]Cl>>[CH3:10][C:4]1([CH3:18])[CH2:5][C:6]2([CH3:8])[CH:9]([CH:13]3[CH:7]2[CH2:15][CH2:16][CH2:11][CH2:12]3)[C:2](=[O:1])[CH2:3]1
|
Inputs


Step One
[Compound]
|
Name
|
quartz
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0.217 mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C=C(CC(C)(C)C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CCCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
nitrogen bubbler was added, under nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the solution was bubbled with nitrogen for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
it was irradiated through a Corning 9700 glass
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter for 71/4 hours with an Hanovia 450 watt medium pressure mercury arc
|
|
Duration
|
4 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
At the end of this period, the solution was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield an oil which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled through a short Vigreux-column
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of two major isomers in approximately a 3:1 ratio
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The two major isomers could be separated by distillation on a spinning band column
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(CC(C2C3CCCCC3C2(C1)C)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 82% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
